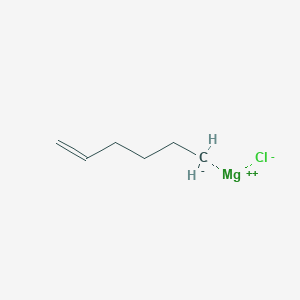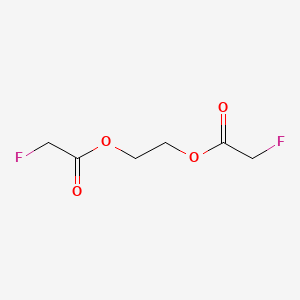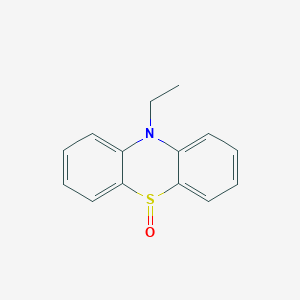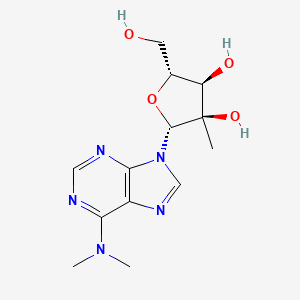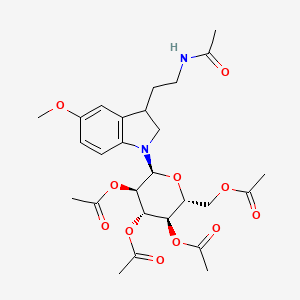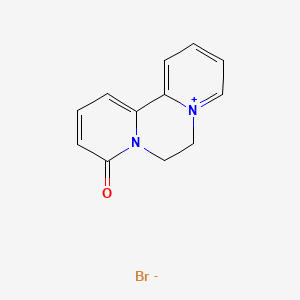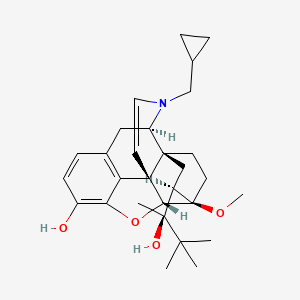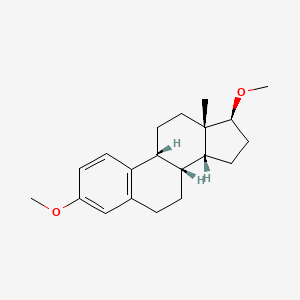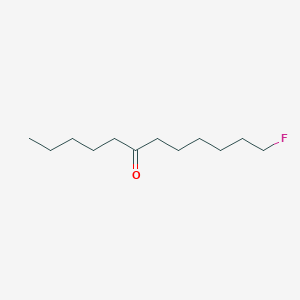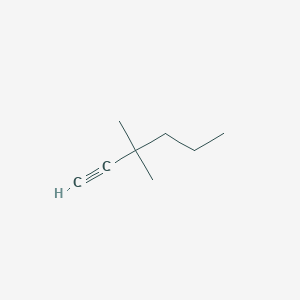
Benz(a)anthracene, 4-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 4-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its structure of four fused benzene rings. This compound is produced during the incomplete combustion of organic matter and is recognized for its carcinogenic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene derivatives, including 4-fluoro-benz(a)anthracene, typically involves Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . These methods often require specific catalysts and reaction conditions to achieve the desired substitution on the benz(a)anthracene framework.
Industrial Production Methods: Industrial production of benz(a)anthracene derivatives generally involves large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The exact methods can vary depending on the desired derivative and its applications .
Analyse Des Réactions Chimiques
Types of Reactions: Benz(a)anthracene, 4-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This includes electrophilic and nucleophilic substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydrocarbon derivatives .
Applications De Recherche Scientifique
Benz(a)anthracene, 4-fluoro- has several scientific research applications:
Chemistry: Used as a model compound to study PAH behavior and reactions.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Studied for its carcinogenic properties and potential use in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which benz(a)anthracene, 4-fluoro- exerts its effects involves its interaction with cellular macromolecules, leading to the formation of DNA adducts and subsequent mutagenesis. The compound’s planar structure allows it to intercalate into DNA, disrupting normal cellular processes and potentially leading to carcinogenesis .
Comparaison Avec Des Composés Similaires
Tetracene (benz[b]anthracene): Another PAH with a similar structure but different substitution patterns.
Anthracene: A simpler PAH with three fused benzene rings.
Phenanthrene: A PAH with three fused benzene rings in a different arrangement
Uniqueness: Benz(a)anthracene, 4-fluoro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of the fluorine atom can alter the compound’s electronic properties, making it distinct from other benz(a)anthracene derivatives .
Propriétés
Numéro CAS |
388-72-7 |
|---|---|
Formule moléculaire |
C18H11F |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
4-fluorobenzo[a]anthracene |
InChI |
InChI=1S/C18H11F/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H |
Clé InChI |
NHEMFXZWMPLBQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)
